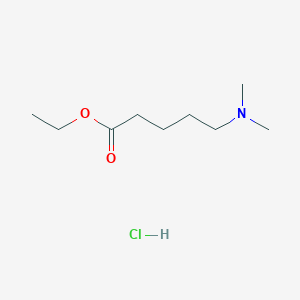
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a butyl group and a benzylamine moiety containing fluorine and trifluoromethyl groups. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
-
Formation of the Benzylamine Intermediate: : The synthesis begins with the preparation of 2-fluoro-4-(trifluoromethyl)benzylamine. This can be achieved by the reduction of 2-fluoro-4-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol .
-
Alkylation of Piperidine: : The next step involves the alkylation of piperidine with the benzylamine intermediate. This can be carried out using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
-
Introduction of the Butyl Group: : Finally, the butyl group is introduced via a nucleophilic substitution reaction using butyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate
Solvents: Methanol, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C17H24F4N2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-butyl-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H24F4N2/c1-2-3-10-23(15-6-8-22-9-7-15)12-13-4-5-14(11-16(13)18)17(19,20)21/h4-5,11,15,22H,2-3,6-10,12H2,1H3 |
InChI-Schlüssel |
WJIZCOCYXFOHLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC1=C(C=C(C=C1)C(F)(F)F)F)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
![8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione](/img/structure/B13716853.png)


![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)

![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)
![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)

![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)


